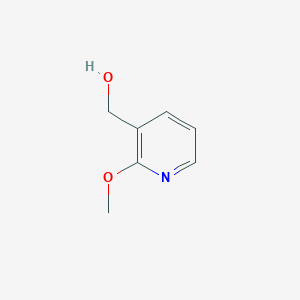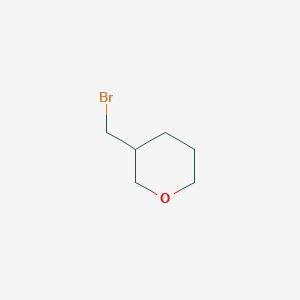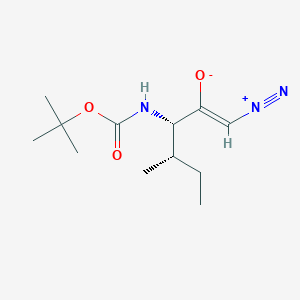![molecular formula C10H13NO3 B038951 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate CAS No. 119623-15-3](/img/structure/B38951.png)
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate, also known as HPAC, is a chemical compound that has gained significant attention in scientific research in recent years. HPAC has been found to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is not fully understood. However, it has been suggested that this compound may interact with metal ions through its pyridine ring, leading to the formation of metal complexes. The resulting metal complexes may then exhibit various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
实验室实验的优点和局限性
One advantage of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, this compound has been found to be relatively stable, making it suitable for long-term experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. One area of interest is the development of new metal complexes using this compound as a ligand. These metal complexes may have potential applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments.
合成方法
The synthesis of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate involves the reaction of 2-bromoacetate with 3-(2-hydroxypropyl)pyridine. The resulting product is then treated with sodium hydroxide to form this compound. The yield of this compound synthesis is around 70%, and the purity of the product can be further enhanced through recrystallization.
科学研究应用
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
属性
| 119623-15-3 | |
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
2-[3-(2-hydroxypropyl)pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-9-3-2-4-11(6-9)7-10(13)14/h2-4,6,8,12H,5,7H2,1H3 |
InChI 键 |
XAYKIPCPOCXUBY-UHFFFAOYSA-N |
SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
规范 SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
同义词 |
1-(1-carboxymethyl)-3-(2-hydroxypropyl)pyridinium betaine CHPB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




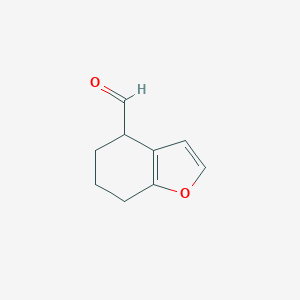
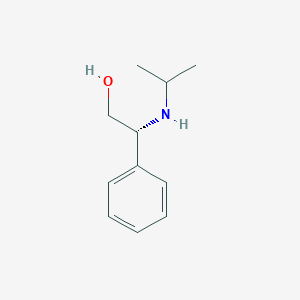
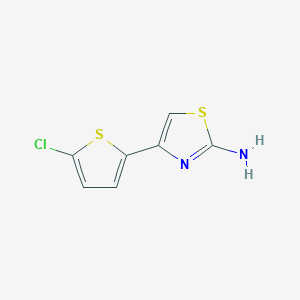


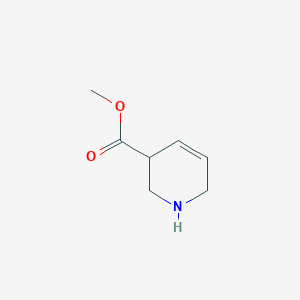
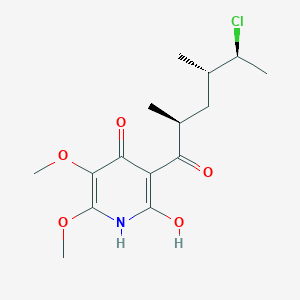
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
